(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride

Description

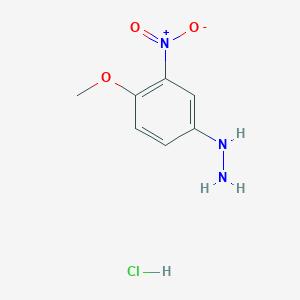

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is an aryl hydrazine derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position, coupled with a hydrazine (-NHNH₂) moiety and a hydrochloric acid salt (HCl). This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrazolines, pyrazoles, and indole derivatives .

Synthesis:

The compound is synthesized through multistep reactions starting from (4-methoxyphenyl)hydrazine hydrochloride. Key steps include nitration to introduce the nitro group, followed by reduction and acylation to stabilize the structure. For example, describes its preparation via condensation, nitration, and methylation .

Properties

Molecular Formula |

C7H10ClN3O3 |

|---|---|

Molecular Weight |

219.62 g/mol |

IUPAC Name |

(4-methoxy-3-nitrophenyl)hydrazine;hydrochloride |

InChI |

InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(9-8)4-6(7)10(11)12;/h2-4,9H,8H2,1H3;1H |

InChI Key |

HTLVPYVLZYPBHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Reduction to 4-Methoxyphenylhydrazine Hydrochloride

- Starting Material: 4-Methoxyaniline (p-anisidine).

- Diazotization: Aniline is dissolved in aqueous hydrochloric acid and cooled to 0–5 °C. Sodium nitrite solution is added dropwise to form the diazonium salt under controlled low temperature to prevent decomposition.

- Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid at 0 °C, yielding 4-methoxyphenylhydrazine hydrochloride as a precipitate.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 4-Methoxyaniline + HCl + NaNO₂ (dropwise) | -5 to 0 | 1.5–1.75 h | — | Maintain low temp to avoid decomposition |

| Reduction | SnCl₂ in conc. HCl | 0 | 0.5 h | 77 | Pink solid product obtained |

Example: 4.93 g (40 mmol) p-anisidine reacted with 3.3 g sodium nitrite in acidic aqueous medium, followed by SnCl₂ reduction, yielded 5.40 g (31 mmol) of 4-methoxyphenylhydrazine hydrochloride (77% yield).

Alternative Industrial Process (Patent CN102557985A)

- Sequential addition of hydrochloric acid and sodium nitrite to aniline with molar ratios: aniline : HCl : NaNO₂ = 1 : 2.3–3.2 : 1–1.1.

- Reaction temperature controlled between 0–40 °C, with sodium nitrite addition at 0–15 °C.

- Reaction time shortened to 10–100 minutes, improving throughput.

- Reduction using ammonium sulfite and hydrochloric acid, avoiding expensive reductants like sodium pyrosulfite.

- Hydrolysis and acid precipitation performed directly in the reduction kettle, simplifying equipment needs.

- Faster reaction rates and shorter operation times.

- High yield of diazonium salt (~90%).

- Lower production costs due to cheaper reductants and simplified equipment.

- Environmentally friendlier due to recyclable ammonium sulfate waste.

Process Summary Table:

| Step | Reagents & Ratios (molar) | Temp (°C) | Time (min) | Notes |

|---|---|---|---|---|

| Diazotization | Aniline : HCl : NaNO₂ = 1 : 2.3–3.2 : 1–1.1 | 0–40 | 10–100 | Sodium nitrite added at 0–15 °C |

| Reduction & Hydrolysis | Ammonium sulfite : HCl : Aniline = 2–3.5 : 2.5–3.0 : 1 | ~30 | 60–70 | Direct hydrolysis and acid precipitation |

This method yields 4-methoxyphenylhydrazine hydrochloride with improved efficiency and reduced environmental impact.

Nitration to Form (4-Methoxy-3-nitrophenyl)hydrazine Hydrochloride

- The 4-methoxyphenylhydrazine hydrochloride is dissolved in concentrated sulfuric acid.

- Concentrated nitric acid is added slowly to carry out nitration, selectively introducing a nitro group at the 3-position.

- The nitrated product, 3-nitro-4-methoxyphenylhydrazine hydrochloride, is isolated.

| Reagents | Solvent | Temp (°C) | Time | Notes |

|---|---|---|---|---|

| 4-Methoxyphenylhydrazine hydrochloride + H₂SO₄ + HNO₃ | Concentrated H₂SO₄ | Controlled (usually < 20) | Not specified | Careful control to avoid over-nitration |

This nitration step is critical for obtaining the nitro-substituted hydrazine derivative used in further synthetic applications.

Summary Table of Preparation Steps

Research Findings and Analysis

- The use of ammonium sulfite as a reductant in place of traditional agents like sodium pyrosulfite or S-WAT reduces cost and environmental burden while maintaining high yields.

- Maintaining low temperatures during diazotization is essential to prevent decomposition of diazonium intermediates, but the patented method allows reaction temperatures up to 40 °C by adjusting acid concentration and reagent ratios, accelerating the process.

- The nitration step requires careful control of reaction conditions to achieve regioselective substitution at the 3-position without over-nitration or degradation of the hydrazine moiety.

- The overall synthetic route is scalable and suitable for industrial production, balancing yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Reduction: (4-Methoxy-3-aminophenyl)hydrazine hydrochloride.

Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is primarily utilized in the preparation of phenylhydrazine derivatives, which are essential for synthesizing azo dyes and pharmaceuticals. The following table summarizes key synthesis processes involving this compound:

Biological Activities

Recent studies have highlighted the potential biological activities of this compound, particularly its role as a multitarget-directed ligand (MTDL). These activities include:

- Neuroprotective Effects : Research indicates that derivatives of this compound can activate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress-related damage in cells .

The following table summarizes the biological activities observed in studies:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Azo Dyes : A study demonstrated the use of this compound in synthesizing azo dyes through coupling reactions with diazonium salts. The resulting dyes exhibited vibrant colors and were evaluated for their stability and application in textiles.

- Pharmaceutical Development : In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-cancer agents. One study reported that specific derivatives showed cytotoxic effects against various cancer cell lines, suggesting their utility in drug development.

- Analytical Chemistry Applications : The compound has been employed as a derivatization agent in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), enhancing the detection sensitivity of metabolites in biological samples .

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Reactivity and Functional Differences

- Electron Effects: The methoxy group in (4-Methoxy-3-nitrophenyl)hydrazine HCl donates electrons via resonance, while the nitro group withdraws electrons. This dual functionality enhances nucleophilic attack at specific positions (e.g., carbonyl groups in chromanones) . 4-Nitrophenylhydrazine HCl lacks electron-donating groups, making it less reactive toward electrophilic substrates but effective in redox applications (e.g., reducing I₂ in perovskite precursors) .

Research Findings

- Solar Cell Applications: Hydrazine hydrochlorides like propylhydrazine HCl (PHC) and (2-thienylmethyl)hydrazine HCl (THC) restore aged perovskite precursor solutions, achieving efficiencies >22%.

- Heterocyclic Synthesis: Substituent position dictates product regiochemistry. For example, 4-nitrophenylhydrazine forms pyrazolines via C-2 attack on chromanones, while methoxy-nitro derivatives may favor alternative pathways .

- Biological Activity : Hydrazines with nitro groups exhibit antifungal properties, but methoxy substitution (e.g., in indole derivatives) enhances membrane permeability and target binding .

Biological Activity

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is a compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both methoxy and nitro groups, which significantly influence its chemical reactivity and biological interactions. The methoxy group provides steric hindrance and affects solubility, while the nitro group enhances electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound can bind to the active sites of specific enzymes, blocking their activity. This interaction can lead to alterations in metabolic pathways and cellular processes. Additionally, it participates in redox reactions, potentially affecting the redox state of biomolecules within cells.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that certain hydrazone derivatives demonstrate radical scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies using the MTT assay revealed cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some derivatives showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes is particularly relevant in the context of drug development. Its interactions with enzymes involved in metabolic pathways can be harnessed for therapeutic purposes, especially in diseases where enzyme dysregulation is a factor .

Comparative Analysis with Similar Compounds

A comparison of this compound with other hydrazine derivatives highlights its unique properties:

| Compound | Antioxidant Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| (4-Methoxy-3-nitrophenyl)hydrazine | High | Moderate | Yes |

| (4-Methoxyphenyl)hydrazine | Moderate | Low | No |

| (4-Nitrophenyl)hydrazine | Low | Moderate | Yes |

This table illustrates that this compound possesses superior antioxidant activity compared to its analogs and demonstrates significant potential as an anticancer agent.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antioxidant Properties : A study assessed the DPPH radical scavenging activity of various hydrazone derivatives, including those based on this compound. Results indicated that certain derivatives exhibited antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .

- Anticancer Efficacy : In a comparative study involving different cancer cell lines, compounds derived from this compound were tested for cytotoxicity. The findings revealed a higher efficacy against glioblastoma cells than against breast cancer cells, suggesting a targeted approach for cancer treatment .

Q & A

Basic: What are the established synthetic protocols for (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride, and how is its purity validated?

Answer:

The synthesis typically involves diazotization followed by hydrazine substitution. A general protocol includes:

- Reacting 4-methoxy-3-nitroaniline with sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.

- Treating the diazonium salt with hydrazine hydrate or its hydrochloride derivative to yield the target compound.

Purity validation employs ¹H NMR (e.g., δ 10.59 ppm for NH₂ in DMSO-d₆) and IR spectroscopy (peaks at ~3213 cm⁻¹ for NH₂ and ~1513 cm⁻¹ for aromatic C=C). Mass spectrometry (e.g., m/z 132 [M–H]⁻) and elemental analysis further confirm molecular identity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity Mitigation : Due to structural similarity to phenylhydrazine derivatives, which induce hemolytic anemia, use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid hazardous byproducts .

Advanced: How do electronic effects of substituents (e.g., methoxy and nitro groups) influence its reactivity in heterocyclic synthesis?

Answer:

The methoxy group acts as an electron donor via resonance, directing electrophilic substitution to specific positions, while the nitro group withdraws electrons, stabilizing intermediates. For example:

- In indole synthesis, the methoxy group at the 4-position facilitates cyclization by stabilizing transition states, as seen in reactions with 3-acetonyl-5-cyano-1,2,4-thiadiazole to form 5-methoxy-2-methylindole derivatives .

- Contrastingly, unsubstituted phenylhydrazine yields mixed products (e.g., pyrazole derivatives), highlighting the nitro group’s role in suppressing side reactions .

Advanced: How can density functional theory (DFT) predict reaction pathways involving this compound?

Answer:

DFT methods (e.g., B3LYP/6-31G*) calculate:

- Transition States : Energy barriers for cyclization steps in indole formation.

- Electronic Properties : Fukui indices to identify nucleophilic/electrophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with electron-rich partners .

- Thermochemistry : Atomization energies and proton affinities validate experimental reaction enthalpies (average deviation ±2.4 kcal/mol) .

Advanced: How to resolve contradictions in reported reaction outcomes with similar hydrazine derivatives?

Answer:

- Control Experiments : Vary substituents (e.g., 4-methyl vs. 4-methoxy) to isolate electronic vs. steric effects. For example, 4-methoxy derivatives favor indole formation, while steric hindrance in 2,4-dimethylphenylhydrazine leads to incomplete cyclization .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track nitrogen incorporation in products .

- Computational Validation : Compare DFT-predicted pathways with experimental yields to identify dominant mechanisms .

Basic: What spectroscopic techniques are most effective for characterizing its derivatives?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for indole/pyrazole regiochemistry.

- X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., SHELX software for small-molecule refinement) .

- HRMS : Confirm molecular formulas with <5 ppm error .

Advanced: How does solvent polarity impact its stability and reaction efficiency?

Answer:

- Polar Protic Solvents (e.g., EtOH) : Stabilize charged intermediates (e.g., diazonium salts) but may hydrolyze nitro groups at high temperatures.

- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of hydrazine moiety, accelerating cyclization but risking side reactions with electrophilic partners .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Scaffold for Heterocycles : Used to synthesize indole, pyrazole, and thiadiazole derivatives with potential bioactivity (e.g., kinase or protease inhibitors) .

- Pharmacophore Modification : The nitro group can be reduced to an amine for further functionalization .

Advanced: How to address discrepancies in reported melting points or spectral data?

Answer:

- Purification : Recrystallize from ethanol/methanol mixtures to remove impurities affecting melting points .

- Standardized Conditions : Acquire NMR spectra in consistent solvents (e.g., DMSO-d₆) and report δ values relative to TMS .

Advanced: Can its derivatives be used in catalytic asymmetric synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.